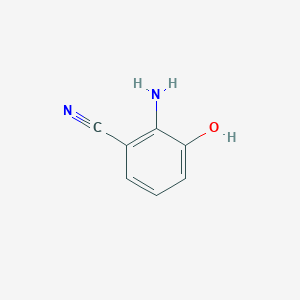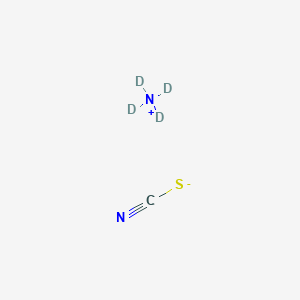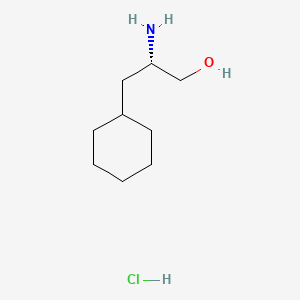
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H11BBrFO3 . It is a solid substance and is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” can be represented by the SMILES string: B(C1=C(C=CC(=C1Br)OCCC)F)(O)O . This indicates that the molecule contains a boron atom (B) attached to a phenyl ring (C1=C(C=CC(=C1Br)OCCC)F), which is substituted with a bromo group (Br), a fluoro group (F), and a propoxy group (OCCC).Physical And Chemical Properties Analysis
“(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” is a solid substance with a melting point of 83-88°C . Its molecular weight is 276.90 . Other physical and chemical properties such as its density, boiling point, and flash point are not documented in the available literature.Aplicaciones Científicas De Investigación
- Boronic acids are frequently used as reagents in organic synthesis. They can participate in various types of reactions, including coupling reactions like the Suzuki-Miyaura reaction .
- In these reactions, boronic acids can be used to couple with various types of organic compounds, forming new carbon-carbon bonds. This is a key step in the synthesis of many complex organic molecules .
- Boronic acids can form covalent bonds with various types of materials, allowing them to be used as functional groups in the design of new materials .
- For example, they can be used to modify the surface properties of materials, or to create new types of polymers with unique properties .
- Boronic acids are also important in medicinal chemistry, where they can be used as building blocks in the synthesis of various types of drugs .
- For example, they can be used to create compounds with specific biological activities, such as enzyme inhibitors .
- Boronic acids can bind to various types of molecules, including sugars and other carbohydrates. This makes them useful in analytical chemistry, where they can be used as sensors for these types of molecules .
- For example, they can be used in the design of sensors for glucose, which is important in the management of diabetes .
- In biochemistry, boronic acids can be used to study various types of biological processes .
- For example, they can be used to study the function of enzymes, or to investigate the role of carbohydrates in biological systems .
Organic Synthesis
Materials Science
Medicinal Chemistry
Analytical Chemistry
Biochemistry
Pharmaceuticals
Preparation of Phenylboronic Catechol Esters
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
Site-Selective Suzuki-Miyaura Arylation Reactions
Rh-Catalyzed Enantioselective Addition Reactions
Propiedades
IUPAC Name |
(2-bromo-6-fluoro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4,13-14H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJDYNENADRSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584581 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
CAS RN |
849052-20-6 |
Source


|
| Record name | B-(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)











